3,6-dimethyl-4-{4-methyl-5-[(pyridin-2-ylmethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-1-phenyl-1H-pyrazolo[3,4-b]pyridine
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Overview
Description
3,6-DIMETHYL-4-{4-METHYL-5-[(2-PYRIDYLMETHYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE is a complex heterocyclic compound. This molecule features a pyrazolo[3,4-b]pyridine core, which is known for its diverse biological activities and potential applications in medicinal chemistry. The presence of multiple functional groups, including triazole and pyridine rings, enhances its chemical reactivity and potential for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-DIMETHYL-4-{4-METHYL-5-[(2-PYRIDYLMETHYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE typically involves multi-step organic synthesis. A common synthetic route includes:
Formation of the Pyrazolo[3,4-b]pyridine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Triazole Ring: This can be achieved through a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, using azides and alkynes.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the pyridylmethylsulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the pyridine ring, potentially leading to hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols).
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Hydrogenated derivatives of the triazole and pyridine rings.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
Biologically, the compound’s heterocyclic structure makes it a candidate for studying enzyme interactions and receptor binding. It can serve as a probe in biochemical assays to understand the mechanisms of various biological processes.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structure suggests possible applications as
Properties
Molecular Formula |
C23H21N7S |
---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
3,6-dimethyl-4-[4-methyl-5-(pyridin-2-ylmethylsulfanyl)-1,2,4-triazol-3-yl]-1-phenylpyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C23H21N7S/c1-15-13-19(20-16(2)28-30(22(20)25-15)18-10-5-4-6-11-18)21-26-27-23(29(21)3)31-14-17-9-7-8-12-24-17/h4-13H,14H2,1-3H3 |
InChI Key |
RTABCLXOERLSOL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=NN(C2=N1)C3=CC=CC=C3)C)C4=NN=C(N4C)SCC5=CC=CC=N5 |
Origin of Product |
United States |
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